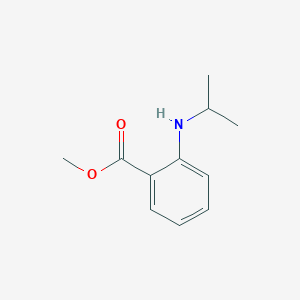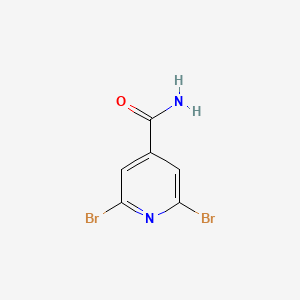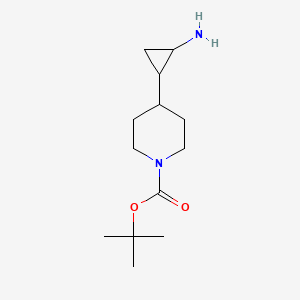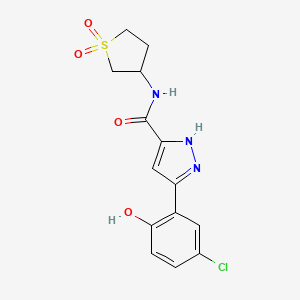![molecular formula C15H22ClN3O2 B12113906 Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- CAS No. 86820-15-7](/img/structure/B12113906.png)
Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- is a chemical compound with the molecular formula C13H20ClN3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzamide core, a chloroacetyl group, and a diethylaminoethyl side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- can be achieved through several methods. One common approach involves the reaction of 4-aminobenzamide with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with diethylamine to form the final product. The reaction conditions typically involve maintaining the temperature at around 0-5°C during the addition of chloroacetyl chloride to control the reaction rate and prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, are often employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve mild temperatures and the presence of a base.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Various substituted benzamides.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with modified amide or chloroacetyl groups.
Wissenschaftliche Forschungsanwendungen
Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The diethylaminoethyl side chain enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzamide, 4-[(chloroacetyl)amino]-N-[2-(dimethylamino)ethyl]-
- Benzamide, 4-[(chloroacetyl)amino]-N-[2-(methylamino)ethyl]-
- Benzamide, 4-[(chloroacetyl)amino]-N-[2-(ethylamino)ethyl]-
Uniqueness
Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylaminoethyl side chain enhances its solubility and membrane permeability, making it more effective in biological applications compared to its analogs .
Eigenschaften
CAS-Nummer |
86820-15-7 |
|---|---|
Molekularformel |
C15H22ClN3O2 |
Molekulargewicht |
311.81 g/mol |
IUPAC-Name |
4-[(2-chloroacetyl)amino]-N-[2-(diethylamino)ethyl]benzamide |
InChI |
InChI=1S/C15H22ClN3O2/c1-3-19(4-2)10-9-17-15(21)12-5-7-13(8-6-12)18-14(20)11-16/h5-8H,3-4,9-11H2,1-2H3,(H,17,21)(H,18,20) |
InChI-Schlüssel |
YLRVRNVXMJXROY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 4-[5-(4-bromophenyl)-4-[(3-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-1-yl]-](/img/structure/B12113823.png)

![4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B12113832.png)

![2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-1H-perimidine](/img/structure/B12113840.png)



![3-[(1,1-dioxido-2,3-dihydrothiophen-3-yl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12113864.png)

![1-(3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzenesulfonyl)pyrrolidine](/img/structure/B12113869.png)


![4-(2-Amino-6-morpholinopyrimidin-4-yl)-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B12113911.png)
